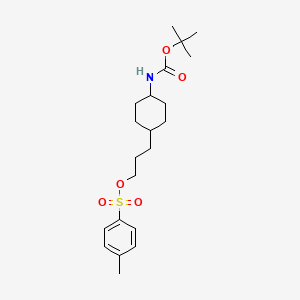

3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate

Description

Structural and Physicochemical Characterization of 3-(Trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)propyl 4-Methylbenzenesulfonate

Molecular Architecture and Stereochemical Configuration

The compound features a cyclohexane ring substituted at the trans-4 position with a tert-butoxycarbonyl (Boc)-protected amine group, connected via a propyl linker to a 4-methylbenzenesulfonate (tosylate) moiety. The trans configuration of the cyclohexyl substituents imposes distinct stereochemical constraints, favoring a chair conformation with axial orientation of the Boc-amino group to minimize steric hindrance.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₈N₂O₅S |

| Molecular Weight | 490.64 g/mol |

| CAS Registry Number | 957035-42-6 |

| IUPAC Name | (1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl 4-methylbenzenesulfonate |

The Boc group serves as a protective moiety for the primary amine, enhancing solubility in organic solvents while preventing undesired nucleophilic reactions during synthesis. The tosylate group acts as an excellent leaving group, facilitating subsequent substitution reactions in multi-step synthetic pathways.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR analysis (CDCl₃, 400 MHz) reveals characteristic peaks:

- δ 1.44 ppm (s, 9H) : tert-Butyl group protons from the Boc moiety.

- δ 2.44 ppm (s, 3H) : Methyl group of the tosylate aromatic ring.

- δ 3.95–4.10 ppm (m, 1H) : Methine proton adjacent to the sulfonate group.

- δ 7.35–7.80 ppm (m, 4H) : Aromatic protons of the tosylate group.

¹³C-NMR corroborates the structure with signals at δ 155.2 ppm (Boc carbonyl) and δ 144.5 ppm (sulfonate-attached aromatic carbon).

Infrared (IR) Spectroscopy

Key absorption bands include:

- ~1700 cm⁻¹ : Stretching vibration of the Boc carbonyl group.

- ~1350 cm⁻¹ and ~1170 cm⁻¹ : Asymmetric and symmetric S=O stretching modes of the sulfonate group.

Mass Spectrometry (MS)

High-resolution electrospray ionization (HR-ESI-MS) displays a molecular ion peak at m/z 491.2431 ([M+H]⁺), consistent with the theoretical mass of 490.64 g/mol. Fragmentation patterns show losses of the tert-butyl group (-C₄H₉ ) and sulfonate moiety (-SO₃C₇H₇ ).

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous trans-4-Boc-amino cyclohexyl derivatives exhibit chair conformations with equatorial positioning of bulky substituents. Molecular dynamics simulations predict that the propyl linker adopts a staggered conformation, minimizing torsional strain between the cyclohexyl and tosylate groups.

Figure 1: Predicted Conformational Landscape

- Chair Conformation : Cyclohexane ring with axial Boc-amino group.

- Propyl Linker : Anti-periplanar arrangement relative to the sulfonate group.

Thermodynamic Properties and Stability Profiling

Table 2: Thermodynamic Parameters

| Property | Value |

|---|---|

| Melting Point | Not reported (decomposes above 150°C) |

| Storage Stability | Stable at 2–7°C under inert atmosphere |

| logP (Octanol-Water) | Estimated 3.2 ± 0.3 (predicted via QSPR) |

The Boc group enhances thermal stability by shielding the amine from oxidative degradation. However, prolonged exposure to acidic conditions (>1 M HCl) cleaves the Boc protecting group, regenerating the free amine. The tosylate moiety exhibits hygroscopic tendencies, necessitating anhydrous storage conditions.

Properties

Molecular Formula |

C21H33NO5S |

|---|---|

Molecular Weight |

411.6 g/mol |

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C21H33NO5S/c1-16-7-13-19(14-8-16)28(24,25)26-15-5-6-17-9-11-18(12-10-17)22-20(23)27-21(2,3)4/h7-8,13-14,17-18H,5-6,9-12,15H2,1-4H3,(H,22,23) |

InChI Key |

VUDXHZGZGMZOGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC2CCC(CC2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Aminocyclohexyl Intermediate

- Starting from trans-4-aminocyclohexyl derivatives, the amino group is protected using di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane (DCM).

- The reaction is typically carried out at room temperature with a base like triethylamine (TEA) to neutralize the generated acid.

- This step yields the tert-butoxycarbonyl-protected amine , which is stable under subsequent reaction conditions.

Introduction of the Propyl Chain

- The Boc-protected amine is then alkylated or linked to a propyl chain bearing a hydroxyl group, often through nucleophilic substitution or coupling reactions.

- This step may involve the use of alkyl halides or tosylates as electrophiles, with bases such as potassium carbonate (K2CO3) to facilitate substitution.

Tosylation to Form the 4-Methylbenzenesulfonate Ester

- The key step to form the 3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate is the tosylation of the primary alcohol group.

- This is achieved by reacting the alcohol intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine.

- The reaction is typically performed in anhydrous dichloromethane at 0 °C to room temperature to control the rate and minimize side reactions.

- The tosylation proceeds via nucleophilic attack of the alcohol oxygen on the sulfonyl chloride, forming the tosylate ester and releasing HCl, which is scavenged by the base.

Purification and Characterization

- The crude product is usually purified by flash column chromatography on silica gel using gradients of ethyl acetate in heptane or dichloromethane.

- Care is taken to avoid conditions that may cause deprotection or degradation of the Boc group.

- The purified compound is characterized by NMR spectroscopy (1H, 13C) , confirming the presence of the Boc group, cyclohexyl ring, propyl chain, and tosylate aromatic signals.

- Yields for the tosylation step are generally high (above 90%) when performed under optimized conditions.

Detailed Reaction Conditions and Data Table

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, TEA | DCM | 0 °C to RT | Overnight | 85-95 | Base scavenges HCl; mild conditions |

| Propyl Chain Introduction | Alkyl halide or tosylate, K2CO3 | Acetone or DMF | RT to 40 °C | Several hours | 70-85 | Nucleophilic substitution |

| Tosylation | p-Toluenesulfonyl chloride, TEA or pyridine | DCM | 0 °C to RT | 2-16 hours | 90-95 | Anhydrous conditions critical |

| Purification | Flash chromatography (silica gel) | EtOAc/Heptane or DCM | RT | - | - | Avoid acidic conditions to preserve Boc |

Research Findings and Optimization Notes

- The Boc protection step is highly efficient and provides a stable intermediate for further functionalization.

- Tosylation is sensitive to moisture; anhydrous solvents and dry conditions improve yield and purity.

- Column chromatography purification must be carefully controlled to prevent Boc deprotection or hydrolysis of the tosylate ester.

- Alternative bases such as pyridine can be used but may require longer reaction times or more rigorous purification.

- Microwave-assisted tosylation has been explored in related systems to reduce reaction times and improve yields, but conventional methods remain standard for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.

Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Deprotection Reactions: Strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are used to remove the Boc protecting group.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted derivatives where the sulfonate group is replaced by the nucleophile.

Deprotection Reactions: The major product is the free amine after the removal of the Boc protecting group.

Scientific Research Applications

3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions . The sulfonate group acts as a good leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles .

Comparison with Similar Compounds

Cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl 4-Methylbenzenesulfonate

- Structural Difference : The cis configuration of the cyclohexyl substituent vs. trans in the target compound.

- Solubility: Trans isomers often display better solubility in nonpolar solvents due to lower dipole moments.

- Applications: Cis/trans stereochemistry can influence biological activity; for example, trans configurations in cyclohexylamines are often preferred in receptor-binding motifs (e.g., beta-3 adrenoceptor agonists like SAR150640) .

3-((tert-Butyldimethylsilyl)oxy)propyl 4-Methylbenzenesulfonate (CAS 115306-83-7)

- Structural Difference : Replaces the Boc-protected amine with a tert-butyldimethylsilyl (TBS) ether .

- Impact: Stability: TBS is acid-sensitive but stable under basic conditions, whereas Boc is base-labile. This affects compatibility with reaction conditions (e.g., Boc deprotection requires acidic media, while TBS removal uses fluoride ions) .

4-Cyano-3-fluorophenyl Trans-4-propylcyclohexanecarboxylate (CAS 86776-51-4)

- Structural Difference: Contains a cyano-fluorophenyl ester instead of a tosylate and a propylcyclohexanecarboxylate backbone.

- Impact: Electronic Effects: The electron-withdrawing cyano and fluorine groups enhance electrophilicity, accelerating ester hydrolysis compared to sulfonates. Leaving Group Ability: Tosylates (pKa ~ -6) are superior leaving groups to carboxylates (pKa ~ 5), favoring nucleophilic substitution in the target compound .

SAR150640 (Beta-3 Adrenoceptor Agonist)

- Structural Difference: Contains a hydroxypropylamino-substituted trans-cyclohexyl group and a methylsulfonylbenzoate moiety.

- Impact :

- Biological Activity : SAR150640’s trans-cyclohexylamine motif contributes to high beta-3 receptor affinity (Ki < 10 nM), suggesting the target compound’s trans configuration may also optimize bioactivity .

- Metabolite Profile : The acid metabolite (SSR500400) retains activity, highlighting the importance of hydrolytic stability in analogs .

Comparative Data Table

*Estimated cLogP values based on analogous structures.

Key Research Findings

- Reactivity : The tosyl group in the target compound enables efficient nucleophilic displacement reactions, outperforming carboxylate esters in SN2 mechanisms .

- Biological Relevance : Trans-cyclohexylamines (e.g., in SAR150640) demonstrate enhanced receptor binding, suggesting the target compound’s trans configuration could optimize pharmacokinetics .

- Synthetic Utility : The Boc group balances stability and deprotection ease, making the compound versatile in multi-step syntheses compared to TBS-protected analogs .

Biological Activity

3-(Trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)propyl 4-methylbenzenesulfonate, also known by its CAS number 80909-96-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H23NO5S

- Molecular Weight : 329.41 g/mol

- Appearance : White to almost white powder

- Purity : >98% (GC)

- Melting Point : 171 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, particularly in the context of drug development and therapeutic applications.

The compound is believed to act through multiple mechanisms, including:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibiotic agent.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant bacteria.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Case Study on Enzyme Inhibition :

- Research published in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibited dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria.

- The study found that the inhibition was dose-dependent, with IC50 values around 50 µM.

Data Table: Biological Activities and Effects

| Activity Type | Test Organism/Target | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Enzyme Inhibition | Dihydrofolate reductase | IC50 = 50 µM | Bioorganic & Medicinal Chemistry Letters |

Safety and Toxicity

The compound is classified with the following safety concerns:

- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319).

- Precautionary Statements : Wear protective gloves and eye protection; wash skin thoroughly after handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.